molecular formula C22H22N4O2S2 B12716001 Carbamodithioic acid, diethyl-, (1-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-1H-benzimidazol-2-yl)methyl ester CAS No. 88797-50-6

Carbamodithioic acid, diethyl-, (1-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-1H-benzimidazol-2-yl)methyl ester

Cat. No.: B12716001
CAS No.: 88797-50-6
M. Wt: 438.6 g/mol
InChI Key: XQMMDJXRBIKFOM-UHFFFAOYSA-N
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Description

Carbamodithioic acid, diethyl-, (1-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-1H-benzimidazol-2-yl)methyl ester is a complex organic compound with a unique structure that combines elements of benzimidazole and isoindole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamodithioic acid, diethyl-, (1-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-1H-benzimidazol-2-yl)methyl ester typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole and isoindole intermediates, followed by their coupling through a series of reactions involving carbamodithioic acid derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Carbamodithioic acid, diethyl-, (1-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-1H-benzimidazol-2-yl)methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .

Scientific Research Applications

Carbamodithioic acid, diethyl-, (1-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-1H-benzimidazol-2-yl)methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of carbamodithioic acid, diethyl-, (1-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-1H-benzimidazol-2-yl)methyl ester involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or proteins, thereby modulating biological processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with thiol-containing enzymes and proteins .

Comparison with Similar Compounds

Similar Compounds

  • Carbamodithioic acid, dimethyl-, (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl ester
  • Dimethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,5-piperidinedicarboxylate

Uniqueness

Carbamodithioic acid, diethyl-, (1-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-1H-benzimidazol-2-yl)methyl ester is unique due to its specific combination of benzimidazole and isoindole structures, which confer distinct chemical and biological properties.

Properties

CAS No.

88797-50-6

Molecular Formula

C22H22N4O2S2

Molecular Weight

438.6 g/mol

IUPAC Name

[1-[(1,3-dioxoisoindol-2-yl)methyl]benzimidazol-2-yl]methyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C22H22N4O2S2/c1-3-24(4-2)22(29)30-13-19-23-17-11-7-8-12-18(17)25(19)14-26-20(27)15-9-5-6-10-16(15)21(26)28/h5-12H,3-4,13-14H2,1-2H3

InChI Key

XQMMDJXRBIKFOM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SCC1=NC2=CC=CC=C2N1CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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